Quantitative Evidence for Unique Lipophilicity Profile: Comparative LogP Analysis of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile
A direct comparison of the calculated LogP (cLogP) value of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile with that of its core scaffold, unsubstituted 5-phenyl nicotinonitrile, demonstrates a substantial increase in lipophilicity . This property is a critical determinant of passive membrane permeability and, consequently, oral bioavailability potential [1]. The specific substitution pattern is the direct driver of this quantifiable difference.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.41 |
| Comparator Or Baseline | 5-phenyl nicotinonitrile (unsubstituted core scaffold): LogP ~1.7 |
| Quantified Difference | An increase in cLogP of approximately 1.7 units |
| Conditions | In silico calculation based on the compound's chemical structure . |
Why This Matters
This significant, quantifiable increase in lipophilicity directly differentiates this compound as a more advanced scaffold for lead optimization, providing a starting point with improved drug-like properties compared to the unadorned core.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Used for contextual importance of LogP). View Source
